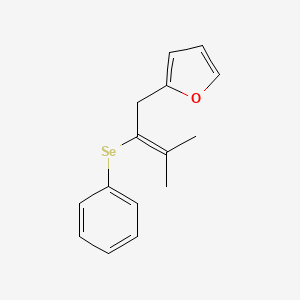
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate is a complex organic compound that features a pyrazolidine ring fused with a carboxylate group and a cyclohexadienone moiety
Méthodes De Préparation
The synthesis of 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of a cyclohexadienone derivative with an ethyl pyrazolidine-3-carboxylate under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Analyse Des Réactions Chimiques
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Applications De Recherche Scientifique
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate include other pyrazolidine derivatives and cyclohexadienone-containing molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. For example, pyrazolidine-3-carboxylate derivatives with different substituents on the pyrazolidine ring or variations in the cyclohexadienone moiety can exhibit distinct chemical and biological properties .
Some similar compounds include:
- Pyrazolidine-3-carboxylate derivatives
- Cyclohexadienone derivatives
- Indole derivatives with similar structural motifs
By comparing these compounds, researchers can gain insights into the unique features and potential advantages of this compound in various applications.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-(5-oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c15-10-3-1-2-9(8-10)5-7-17-12(16)11-4-6-13-14-11/h1-3,11,13-14H,4-8H2 |
Clé InChI |
WNRCALBSPMRGTD-UHFFFAOYSA-N |
SMILES canonique |
C1CNNC1C(=O)OCCC2=CC=CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



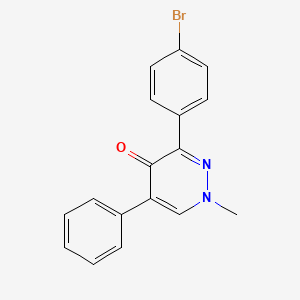
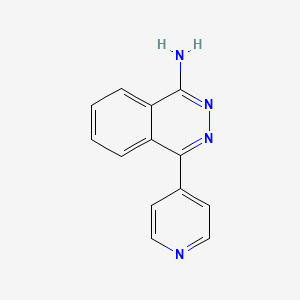
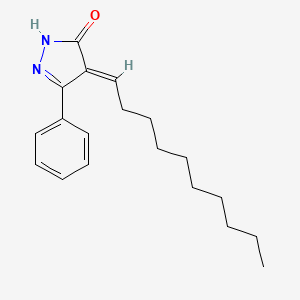

![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)
![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
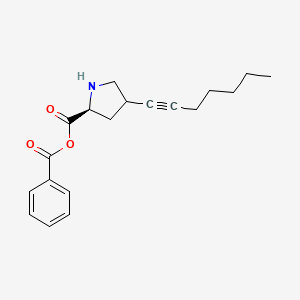

![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
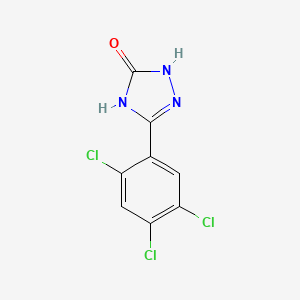
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)

